5-(Benzyloxy)-4-hydroxy-2H-1-benzopyran-2-one
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Overview
Description
5-(Benzyloxy)-4-hydroxy-2H-1-benzopyran-2-one is an organic compound that belongs to the class of benzopyran derivatives. This compound is characterized by the presence of a benzyloxy group at the 5-position and a hydroxy group at the 4-position of the benzopyran ring. Benzopyran derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Benzyloxy)-4-hydroxy-2H-1-benzopyran-2-one can be achieved through several synthetic routes. One common method involves the reaction of 4-hydroxycoumarin with benzyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetone or dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the benzyloxy group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
5-(Benzyloxy)-4-hydroxy-2H-1-benzopyran-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The benzyloxy group can be reduced to a hydroxyl group.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of 5-(benzyloxy)-4-oxo-2H-1-benzopyran-2-one.
Reduction: Formation of 5-(hydroxy)-4-hydroxy-2H-1-benzopyran-2-one.
Substitution: Formation of various substituted benzopyran derivatives depending on the nucleophile used.
Scientific Research Applications
5-(Benzyloxy)-4-hydroxy-2H-1-benzopyran-2-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(Benzyloxy)-4-hydroxy-2H-1-benzopyran-2-one involves its interaction with specific molecular targets and pathways. The hydroxy group can participate in hydrogen bonding and other interactions with biological molecules, while the benzyloxy group can enhance the compound’s lipophilicity and membrane permeability. These properties contribute to its biological activities and potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxycoumarin: Lacks the benzyloxy group but shares the hydroxy group at the 4-position.
5-Hydroxy-2H-1-benzopyran-2-one: Lacks the benzyloxy group but has a similar benzopyran structure.
5-(Methoxy)-4-hydroxy-2H-1-benzopyran-2-one: Contains a methoxy group instead of a benzyloxy group.
Uniqueness
5-(Benzyloxy)-4-hydroxy-2H-1-benzopyran-2-one is unique due to the presence of both the benzyloxy and hydroxy groups, which confer distinct chemical and biological properties. The benzyloxy group enhances the compound’s lipophilicity, while the hydroxy group provides opportunities for hydrogen bonding and other interactions.
Properties
CAS No. |
55788-97-1 |
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Molecular Formula |
C16H12O4 |
Molecular Weight |
268.26 g/mol |
IUPAC Name |
4-hydroxy-5-phenylmethoxychromen-2-one |
InChI |
InChI=1S/C16H12O4/c17-12-9-15(18)20-14-8-4-7-13(16(12)14)19-10-11-5-2-1-3-6-11/h1-9,17H,10H2 |
InChI Key |
MPMZTVVAXBSENZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC3=C2C(=CC(=O)O3)O |
Origin of Product |
United States |
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